Ranbezolid hydrochloride is a novel synthetic compound belonging to the oxazolidinone class of antibiotics. It is primarily investigated for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The compound is characterized by its unique molecular structure, which includes a piperazinyl-phenyl-oxazolidinone core, and it has shown promising results in clinical trials for treating various bacterial infections.
Ranbezolid hydrochloride was developed by Ranbaxy Laboratories and has been studied extensively in the context of antibiotic resistance. Its synthesis and biological activity have been documented in various scientific publications, highlighting its potential as an effective treatment for resistant bacterial strains .
Ranbezolid hydrochloride falls under the category of antibacterial agents and is classified specifically as an oxazolidinone. This class of antibiotics works by inhibiting protein synthesis in bacteria, making it effective against a range of pathogens that are resistant to other antibiotic classes.
The synthesis of ranbezolid hydrochloride involves several key steps:
The industrial production methods are optimized for large-scale synthesis, often utilizing automated reactors and stringent quality control measures to minimize environmental impact while maximizing efficiency.
The molecular formula of ranbezolid hydrochloride is , with a molecular weight of 497.9 g/mol. Its IUPAC name is N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride.
Property | Value |
---|---|
Molecular Formula | C21H25ClFN5O6 |
Molecular Weight | 497.9 g/mol |
IUPAC Name | N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride |
InChI Key | XYGNKPXLGBABKJ-LMOVPXPDSA-N |
The compound's structure features a complex arrangement that contributes to its mechanism of action against bacterial pathogens .
Ranbezolid hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts may also be employed to facilitate substitution reactions, with the major products depending on the specific conditions applied during the reactions.
Ranbezolid hydrochloride exerts its antibacterial effects primarily by inhibiting protein biosynthesis in bacteria. It specifically targets the bacterial ribosome, blocking the formation of essential proteins required for bacterial growth and survival. This mechanism makes it particularly effective against Gram-positive organisms that have developed resistance to other antibiotic classes .
Ranbezolid hydrochloride appears as a white to off-white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.
The chemical properties include:
These properties contribute to its formulation as an injectable or oral medication .
Ranbezolid hydrochloride has a wide range of applications:
Ranbezolid hydrochloride represents a significant advancement in antibiotic therapy, particularly in addressing the challenges posed by resistant bacterial strains. Its ongoing research continues to unveil its full therapeutic potential in clinical settings.
Oxazolidinones represent the first entirely new class of synthetic antibiotics developed in over two decades, emerging as a critical response to the escalating crisis of multidrug-resistant Gram-positive pathogens. Initial discoveries at DuPont in the late 1970s identified oxazolidinones with plant pathogen activity but limited human applicability. The prototypes DuP-721 and DuP-105 showed promising human antibacterial activity but were abandoned due to bone marrow toxicity observed in rat models [1]. Pharmacia and Upjohn revitalized the class through strategic chemical modifications, culminating in the 2000 approval of linezolid – the pioneering oxazolidinone featuring a fluorinated phenyl ring and optimized acetamidomethyl side chain at the C-5 position of the oxazolidinone core [1] [6]. This breakthrough established the oxazolidinones' unique mechanism: inhibition of bacterial protein synthesis initiation through binding to the 23S rRNA of the 50S ribosomal subunit, distinct from other protein synthesis inhibitors like chloramphenicol or macrolides [1] [2]. Despite linezolid's clinical success, limitations including bacteriostatic activity against some pathogens, myelosuppression with prolonged use, and emerging resistance necessitated next-generation compounds, setting the stage for ranbezolid hydrochloride [5] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7